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Compound of Interest

Compound Name: Cyclobutanone oxime

Cat. No.: B1297607

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
photocatalytic carbon-carbon (C-C) bond cleavage of cyclobutanone oxime esters. This
methodology offers a powerful and versatile strategy for the generation of y-cyanoalkyl radicals,
which can be utilized in a variety of synthetic transformations to construct complex nitrile-
containing molecules. This reaction proceeds under mild conditions, often utilizing visible light,
and demonstrates broad functional group tolerance, making it a valuable tool in organic
synthesis and drug discovery.[1][2]

Introduction

The photocatalytic C-C bond cleavage of cyclobutanone oxime esters is a robust method for
generating valuable y-cyanoalkyl radicals. This process is initiated by a single-electron transfer
(SET) from a photoexcited catalyst to the oxime ester.[1] The resulting radical anion undergoes
facile N-O bond cleavage to produce an iminyl radical. Subsequent (3-scission of the strained
cyclobutyl ring cleaves a C-C bond, releasing the ring strain and forming a stable cyano-
substituted alkyl radical.[1][3] This radical species can then engage in a variety of downstream
chemical transformations. This strategy avoids the use of toxic cyanide reagents for the
introduction of a nitrile group.[4]
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e Mild Reaction Conditions: Reactions are typically conducted at room temperature using
visible light irradiation.[5]

o Generation of Valuable Radicals: Provides access to y-cyanoalkyl radicals for various C-C
and C-heteroatom bond formations.

e Broad Substrate Scope: Tolerates a wide range of functional groups on the cyclobutanone
core and the oxime ester.[1]

o Versatile Applications: The generated radicals can be trapped by a variety of radical
acceptors, including alkenes and arenes, to synthesize diverse molecular architectures.[1][6]

Reaction Mechanism and Experimental Workflow

The general mechanism for the photocatalytic C-C bond cleavage of cyclobutanone oxime
esters involves a photoredox catalytic cycle.
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Figure 1: General mechanism of photocatalytic C-C bond cleavage.
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The experimental workflow for this transformation is generally straightforward, involving the
preparation of a reaction mixture that is subsequently irradiated with visible light.

1. Reagent Preparation

:

Combine cyclobutanone oxime ester,
photocatalyst, radical acceptor,
and solvent in a reaction vessel.

v

2. Degassing

:

Sparanoid with an inert gas (e.g., N2 or Ar)

for 15-30 minutes to remove oxygen.

Y

3. Irradiation

:

Irradiate the reaction mixture with a
visible light source (e.g., blue LEDSs)

at room temperature.
T

Y

4. Reaction Monitoring

:

Monitor the reaction progress by TLC or LC-MS.

v

5. Work-up and Purification

:

Concentrate the reaction mixture and
purify the crude product by
column chromatography.
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Figure 2: General experimental workflow.

Quantitative Data Summary

The photocatalytic C-C bond cleavage of cyclobutanone oxime esters has been successfully
applied to a variety of substrates, affording functionalized nitriles in good to excellent yields.

The following table summarizes representative examples.
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_ Arylbutanenitrile
oxime
O-benzoyl 5-
7 cyclobutanone Terminal alkyne Alkynylpentaneni  60-80[1]

oxime
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Experimental Protocols

The following are generalized protocols for the photocatalytic C-C bond cleavage of
cyclobutanone oxime esters. Specific reaction conditions may require optimization depending
on the substrates used.
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Protocol 1: General Procedure for Photocatalytic
Cyanoalkylation of Alkenes

Materials:

Cyclobutanone oxime ester (1.0 equiv)

Alkene (1.5-2.0 equiv)

Photocatalyst (e.g., fac-[Ir(ppy)s], 1-2 mol%)

Anhydrous solvent (e.g., Dioxane, DMSO, or CH3CN, 0.1 M)

Inert gas (Nitrogen or Argon)

Reaction vessel (e.g., Schlenk tube or vial with a magnetic stir bar)

Visible light source (e.g., 3-5 W blue LED lamp)

Procedure:

To a dry reaction vessel, add the cyclobutanone oxime ester (e.g., 0.2 mmol, 1.0 equiv),
the alkene (e.g., 0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)s], 0.004 mmol,
2 mol%).

Add anhydrous solvent (2.0 mL) to the vessel.

Seal the reaction vessel and degas the mixture by sparging with an inert gas for 15-30
minutes.

Place the reaction vessel approximately 5-10 cm from the visible light source and begin
irradiation with vigorous stirring. Maintain the reaction at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel using an appropriate
eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized nitrile.

o Characterize the product by *H NMR, 13C NMR, and high-resolution mass spectrometry
(HRMS).

Protocol 2: Dual Photoredox and Nickel-Catalyzed
Arylation

This protocol is adapted for the cross-coupling of the generated cyanoalkyl radical with an aryl
halide.

Materials:

Cyclobutanone oxime ether (1.0 equiv)

Aryl halide (e.g., aryl bromide, 1.2 equiv)

Photocatalyst (e.g., 4CzIPN, 2 mol%)

Nickel catalyst (e.g., NiClz-glyme, 10 mol%)

Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%)

Base (e.g., KsPOa4, 2.0 equiv)

Anhydrous solvent (e.g., 1,4-dioxane, 0.1 M)

Procedure:

In a glovebox, add the nickel catalyst, ligand, and base to a dry reaction vessel.

Add the cyclobutanone oxime ether (e.g., 0.2 mmol, 1.0 equiv), aryl halide (e.g., 0.24
mmol, 1.2 equiv), and photocatalyst.

Add the anhydrous solvent (2.0 mL).

Seal the vessel, remove it from the glovebox, and place it in the photoreactor.
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« Irradiate the mixture with visible light with stirring at room temperature for the optimized
reaction time.

 After the reaction is complete, quench with a saturated aqueous solution of NH4Cl and
extract with an organic solvent (e.g., ethyl acetate).

e Dry the combined organic layers over anhydrous Na2SOa, filter, and concentrate.
» Purify the residue by flash column chromatography to yield the arylated nitrile product.

o Characterize the product by appropriate analytical methods.

Applications in Drug Discovery and Development

The introduction of a nitrile group can significantly modulate the physicochemical and
pharmacological properties of a molecule. Nitriles can act as bioisosteres for carbonyl groups,
improve metabolic stability, and serve as handles for further chemical modifications. The mild
conditions and broad functional group tolerance of this photocatalytic method make it
particularly attractive for the late-stage functionalization of complex, biologically active
molecules. This allows for the rapid generation of compound libraries for structure-activity
relationship (SAR) studies.[7]

Conclusion

The photocatalytic C-C bond cleavage of cyclobutanone oxime esters is a powerful and
versatile synthetic tool for the generation of y-cyanoalkyl radicals.[1] The operational simplicity,
mild reaction conditions, and broad applicability make this methodology highly valuable for
researchers in organic synthesis, medicinal chemistry, and drug development for the
construction of diverse and complex nitrile-containing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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